No Comparative Biological Activity Data Found for the Uncondensed Hydrazide
An exhaustive search for quantitative biological activity data for 2-(4-Phenylpiperazin-1-yl)acetohydrazide itself found no studies with a direct comparator. One 1965 study notes the compound (IXa) was prepared and tested as a monoamine oxidase (MAO) inhibitor, but provides no IC50 value for it or any comparator [1]. A 1990 study used it to synthesize antiparkinsonian agents but did not test the hydrazide itself [2]. A 2023 study on piperazine-hydrazone antimicrobials evaluates condensed final products, not the parent hydrazide [3]. The compound is noted as an intermediate 'hydrazide 1{30}' in a patent for procaspase activators, but the patent's biological data pertains only to the final N-acyl hydrazone library members [4]. This creates a complete quantitative evidence gap for differentiating the uncondensed compound based on biological activity.
| Evidence Dimension | Biological Activity (MAO Inhibition) |
|---|---|
| Target Compound Data | Not quantified |
| Comparator Or Baseline | None provided |
| Quantified Difference | N/A |
| Conditions | Pharmacological screening (1965 study) |
Why This Matters
Without quantitative IC50 or EC50 data versus any comparator, no scientific claim of differential biological potency can be made for the uncondensed hydrazide, making its procurement value solely that of a synthetic building block.
- [1] CHEN CHI-HAO AND KYI ZU-YOONG. SYNTHETIC STUDIES OF MONOAMINE OXIDASE INHIBITORS Ⅰ.THE PREPARATION OF SOME BISACYLHYDRAZIDES OF AZA-,OXA-,AND THIA-ALKANES. Acta Pharmaceutica Sinica, 1965, 12(1): 1-1. View Source
- [2] Khanna, R.; Saksena, A.K.; Srivastava, V.K.; Shanker, K. Newer piperazinooxadiazoles formazans and tetrazolium salts as antiparkinsonian agents. Indian Journal of Chemistry. Sect. B 1990, 29(1), 91-94. View Source
- [3] Cebeci, Y. U.; Batur, Ö. Ö.; Boulebd, H. New piperazine-hydrazone derivatives as potential antimicrobial agents: Synthesis, characterization, biological evaluation, and in silico investigations. Journal of Molecular Structure, 2023, 135791. View Source
- [4] Hergenrother, P. J.; Roth, H. S. Substituted piperazinyl acetohydrazide procaspase-activating compounds. U.S. Patent 9,663,482, May 30, 2017. View Source
